molecular formula C16H18FNO5S B3001615 N-(2-(4-fluorophenoxy)ethyl)-2,5-dimethoxybenzenesulfonamide CAS No. 1105220-72-1

N-(2-(4-fluorophenoxy)ethyl)-2,5-dimethoxybenzenesulfonamide

Cat. No. B3001615
CAS RN: 1105220-72-1
M. Wt: 355.38
InChI Key: IUSOQYYTFHWIPB-UHFFFAOYSA-N
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Description

The compound N-(2-(4-fluorophenoxy)ethyl)-2,5-dimethoxybenzenesulfonamide is a member of the benzenesulfonamide family, which is known for its diverse biological activities. The presence of a fluorine atom on the phenyl ring is often associated with increased potency and selectivity in various biological targets, as seen in the synthesis of COX-2 inhibitors . The introduction of methoxy groups on the benzene ring is a common strategy to modulate the physicochemical properties of these molecules, as evidenced by the structure-activity relationship studies of similar compounds .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the formation of the sulfonamide linkage through the reaction of a suitable amine with a sulfonyl chloride. In the context of the provided data, the synthesis of related compounds has been described, such as the preparation of kynurenine 3-hydroxylase inhibitors and COX-2 inhibitors . These syntheses often require multiple steps, including the introduction of substituents like fluorine to the aromatic ring to enhance biological activity.

Molecular Structure Analysis

The molecular structure of benzenesulfonamides can be complex, with the potential for various substituents to influence the overall conformation and electronic distribution. For instance, the introduction of a fluorine atom can affect the electron density and reactivity of the aromatic system . The crystal structure analysis of related compounds, such as N-(4-fluorobenzoyl)benzenesulfonamide, provides insights into the intermolecular interactions and packing patterns that can influence the compound's stability and reactivity .

Chemical Reactions Analysis

Benzenesulfonamides can participate in a variety of chemical reactions, often as intermediates in the synthesis of more complex molecules. The presence of substituents like fluorine and methoxy groups can influence the reactivity of these compounds. For example, the fluorine atom can enhance the electrophilic character of the adjacent carbon atom, facilitating nucleophilic aromatic substitution reactions . The methoxy groups can also play a role in directing such reactions due to their electron-donating effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides are greatly influenced by their molecular structure. The introduction of methoxy groups can affect the solubility of these compounds, as seen in the poor water solubility of a related HIF-1 pathway inhibitor . The presence of a fluorine atom can also impact the compound's lipophilicity and metabolic stability, which are important considerations in drug design . The crystallographic studies of similar compounds provide valuable information on their solid-state properties, such as the presence of pseudosymmetry and spontaneous resolution in the case of N-methyl-2-phenoxybenzenesulfonamide .

Future Directions

The potential applications and future directions for a compound like this could be very broad, depending on its physical and chemical properties. It could potentially be explored for use in fields like medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO5S/c1-21-14-7-8-15(22-2)16(11-14)24(19,20)18-9-10-23-13-5-3-12(17)4-6-13/h3-8,11,18H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSOQYYTFHWIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-fluorophenoxy)ethyl)-2,5-dimethoxybenzenesulfonamide

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